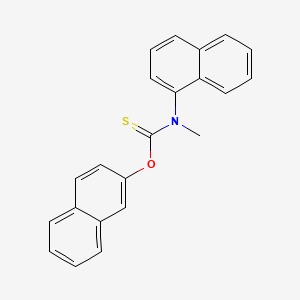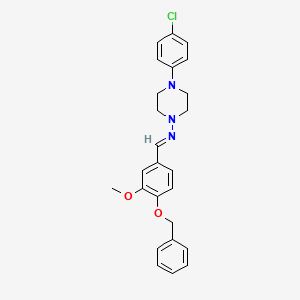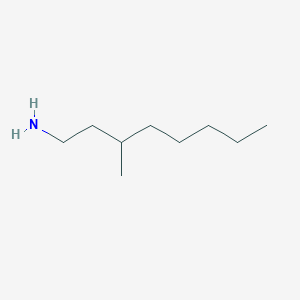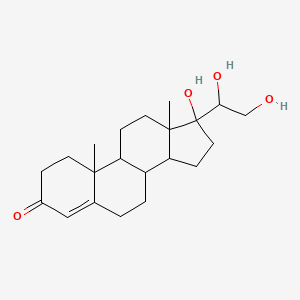
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol: is a chemical compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.577 g/mol . It is characterized by the presence of three chlorine atoms, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and phenol derivatives.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is used as a reagent in organic synthesis for the preparation of various chlorinated phenolic compounds. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and disinfectants .
Wirkmechanismus
The mechanism of action of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The presence of chlorine atoms enhances its reactivity and allows it to form covalent bonds with target molecules, leading to the inhibition of their function .
Vergleich Mit ähnlichen Verbindungen
- 3,4,6-Trichloro-2-methyl-aniline
- Benzenamine, 3,4,6-trichloro-2-methyl
- 3,4,6-Trichlor-2-morpholinomethyl-phenol
- 3,4,6-Trichlor-2-methylanilin
Comparison: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other chlorinated phenols, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
34646-64-5 |
|---|---|
Molekularformel |
C11H12Cl3NO2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2 |
InChI-Schlüssel |
VEFSPVXJOXOAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)

![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)



![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)




